

Unraveling the Immunomodulatory Landscape of 4-Octyl Itaconate-13C5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of immunometabolism, the Krebs cycle intermediate itaconate has emerged as a critical regulator of the immune response. Its derivative, the cell-permeable 4-Octyl Itaconate (4-OI), has garnered significant attention for its potent anti-inflammatory and cytoprotective properties. This technical guide provides an in-depth exploration of the immunomodulatory functions of **4-Octyl Itaconate-13C5**, a stable isotope-labeled version of 4-OI, which serves as a valuable tool for tracing and quantifying the molecule in complex biological systems. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Core Mechanisms of Immunomodulation

4-Octyl Itaconate exerts its immunomodulatory effects through multiple signaling pathways, primarily by activating the antioxidant Nrf2 pathway and inhibiting pro-inflammatory cascades such as the NLRP3 inflammasome and JAK/STAT signaling.

Activation of the Nrf2 Antioxidant Response Pathway







A primary mechanism of 4-OI's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4][5][6] 4-OI, being an electrophilic molecule, can directly modify cysteine residues on Keap1, the cytosolic repressor of Nrf2.[2][7] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[2][6][7] This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.



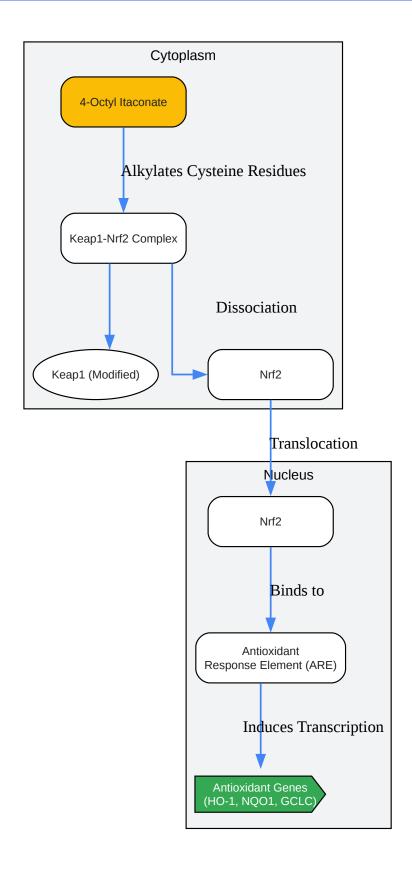


Figure 1: Activation of the Nrf2 pathway by 4-Octyl Itaconate.



Inhibition of the NLRP3 Inflammasome

4-OI has been demonstrated to be a potent inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the maturation and secretion of pro-inflammatory cytokines IL- 1β and IL-18.[8][9][10][11][12][13] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response to a variety of stimuli. 4-OI is reported to directly alkylate NLRP3, thereby preventing its activation and the subsequent downstream inflammatory signaling.[9] This inhibitory action on the NLRP3 inflammasome contributes significantly to the anti-inflammatory profile of 4-OI.



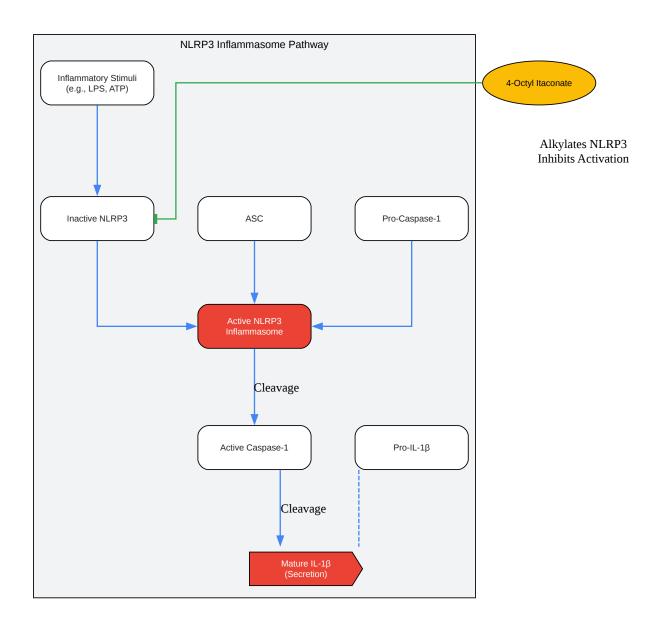


Figure 2: Inhibition of the NLRP3 inflammasome by 4-Octyl Itaconate.



Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling downstream of numerous cytokine receptors. Aberrant JAK/STAT signaling is implicated in a variety of inflammatory and autoimmune diseases. Emerging evidence suggests that 4-OI can inhibit the JAK/STAT pathway, thereby dampening the cellular response to pro-inflammatory cytokines.[14][15][16] Specifically, 4-OI has been shown to inhibit the phosphorylation of STAT1, a key event in the activation of this pathway.[14]



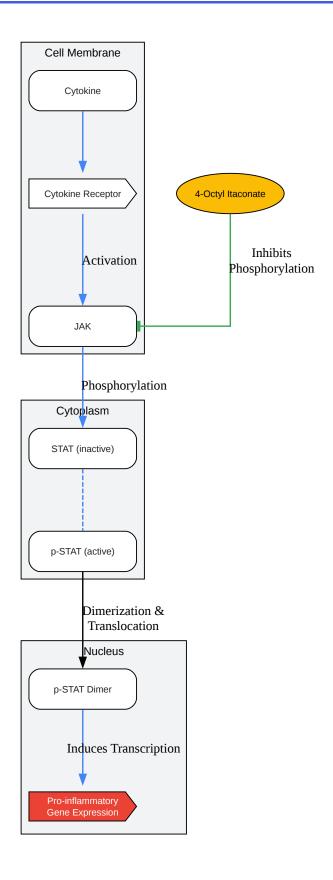


Figure 3: Modulation of the JAK/STAT pathway by 4-Octyl Itaconate.



Quantitative Data Summary

The following tables summarize the quantitative effects of 4-Octyl Itaconate on various immunomodulatory parameters as reported in the literature.

Table 1: Effect of 4-Octyl Itaconate on Cytokine Production



| Cell Type | Stimulant | 4-OI Concentrati on (μM) | Cytokine | % Inhibition / Fold Change | Reference |
|--|----------------------------------|--------------------------------|------------------------------|---------------------------------|-----------|
| Bone Marrow- Derived Macrophages (BMDMs) | R837 + ATP | 320 | IL-1β | IC50 | [17] |
| BEAS-2B cells | Cold Ischemia/Rep erfusion | 100 | IL-1β, IL-6, TNF-α | Downregulati on | [1][18] |
| Bone Marrow- Derived Dendritic Cells (BMDCs) | LPS | 250 | IL-12, IL-6, TNF-α, IL-1β | Decreased mRNA expression | [19][20] |
| CD14+ Monocytes (NMOSD patients) | IFN-y + LPS + ATP | 25 | IL-1β | Significant inhibition | [8] |
| CD14+ Monocytes (NMOSD patients) | IFN-y + LPS + ATP | 25 | IL-6 | Significant inhibition | [8] |
| RAW264.7 macrophages | LPS | 125 | TNF-α, IL-1β, IL-6 | Significant reduction | [21] |
| Sepsis mouse model | CLP | 25 mg/kg | TNF-α, IL-1β, IFN-y | Significantly lower | [3] |
| Sepsis mouse model | CLP | 25 mg/kg | IL-10 | Higher | [3] |



Table 2: Effect of 4-Octyl Itaconate on Nrf2 Pathway Activation

| Cell Type | 4-OI Concentration (μM) | Target Gene/Protein | Fold Change <i>l</i> Observation | Reference |
|---------------------------|-------------------------------|-------------------------------|-------------------------------------|-----------|
| SH-SY5Y neuronal cells | 10-50 | Nrf2 protein | Significant increase | [2] |
| SH-SY5Y neuronal cells | 5-50 | HO-1, NQO1, GCLC mRNA | Dose-dependent increase | [2] |
| LO2 and BRL-3A cells | 50 | Nrf2 protein | Significant increase | [7] |
| LO2 cells | 50 | HO-1, NQO1 mRNA | Significant increase | [7] |
| BEAS-2B cells | 100 | Nrf2, SLC7A11, HMOX1, NQO1 | Enhanced expression | [18] |
| HaCaT and D66H cells | Not specified | Nrf2 | Nuclear translocation | [6] |

Table 3: Effect of 4-Octyl Itaconate on Cell Viability and Other Parameters



| Cell Type | 4-OI Concentration (μΜ) | Assay | Observation | Reference |
|--|-------------------------------|--------------------------|---|-----------|
| LO2 and BRL-3A cells | 12.5-100 | MTT assay | No significant cytotoxicity | [7] |
| SH-SY5Y neuronal cells | 25 | CCK-8 and Trypan blue | Protection against H2O2- induced cytotoxicity | [2] |
| BEAS-2B cells | 100 | CCK-8 assay | Increased viability after CI/R | [18] |
| Bone Marrow- Derived Dendritic Cells (BMDCs) | 250 | Flow cytometry | Decreased expression of CD40, CD80, CD86 | [19][20] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory properties of **4-Octyl Itaconate-13C5**.

Experimental Workflow Overview



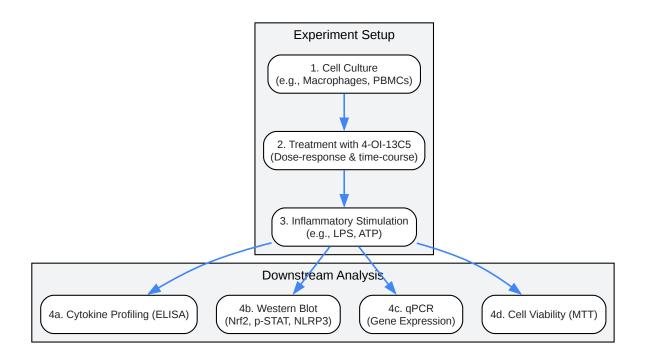


Figure 4: General experimental workflow for assessing 4-OI immunomodulation.

Protocol 1: Assessment of Nrf2 Activation by Western Blot

- Cell Culture and Treatment:
 - Seed appropriate cells (e.g., RAW264.7 macrophages, SH-SY5Y neuronal cells) in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of 4-Octyl Itaconate-13C5 (e.g., 10, 25, 50 μM) for a specified time (e.g., 4, 8, 12 hours). Include a vehicle control (e.g., DMSO).
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein lysate. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
 - Separate the proteins on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST and then incubate with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Normalize the protein of interest's intensity to the loading control.



• Calculate the fold change in protein expression relative to the vehicle control.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay

- · Cell Culture and Priming:
 - Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours, followed by a 24-hour rest in fresh media.
 - Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment and Inflammasome Activation:
 - After priming, replace the medium with fresh medium containing various concentrations of
 4-Octyl Itaconate-13C5. Include a known NLRP3 inhibitor (e.g., MCC950) as a positive control and a vehicle control.
 - Incubate for 1 hour.
 - Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 μM) and incubate for an additional 1-2 hours.
- Supernatant Collection and Cytokine Measurement (ELISA):
 - Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
 - Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
 - Calculate the concentration of IL-1β in each sample based on the standard curve.



 Determine the percentage inhibition of IL-1β secretion by 4-Octyl Itaconate-13C5 at each concentration relative to the stimulated control.

Protocol 3: Analysis of JAK/STAT Pathway Activation by Western Blot

- Cell Culture, Treatment, and Stimulation:
 - Culture appropriate cells (e.g., PBMCs, macrophages) in serum-free media for a few hours before the experiment.
 - Pre-treat the cells with different concentrations of **4-Octyl Itaconate-13C5** for 1-2 hours.
 - Stimulate the cells with a relevant cytokine (e.g., IFN-γ or IL-6 at 100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Protein Extraction, Quantification, and Western Blotting:
 - Follow the same procedures for protein extraction, quantification, and western blotting as described in Protocol 1.
 - Use primary antibodies specific for phosphorylated forms of STAT proteins (e.g., antiphospho-STAT1, anti-phospho-STAT3) and total STAT proteins.
- Data Analysis:
 - Quantify the band intensities for both phosphorylated and total STAT proteins.
 - Calculate the ratio of phosphorylated STAT to total STAT for each sample.
 - Express the results as a percentage of the stimulated control to show the inhibitory effect of 4-Octyl Itaconate-13C5.

Protocol 4: Cell Viability Assay (MTT Assay)

- Cell Seeding and Treatment:
 - Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.



 Treat the cells with a range of concentrations of 4-Octyl Itaconate-13C5 for the desired duration (e.g., 24, 48 hours). Include wells with untreated cells as a control.

MTT Incubation:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Measurement:
 - Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set as 100% viability).

Conclusion

4-Octyl Itaconate-13C5 is a powerful tool for investigating the multifaceted immunomodulatory roles of itaconate derivatives. Its ability to activate the Nrf2 pathway, inhibit the NLRP3 inflammasome, and modulate JAK/STAT signaling underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and characterization of this promising immunomodulatory agent. The continued investigation into the precise molecular interactions and in vivo efficacy of 4-Octyl Itaconate will be crucial in translating its potent anti-inflammatory properties into novel therapeutic strategies.



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